3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds featuring trimethoxybenzamide structures and related scaffolds have been synthesized and evaluated for their anticancer activity. For instance, derivatives with trimethoxy phenyl moieties have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. These compounds strongly inhibited both human cytosolic isoforms hCA I and II, highlighting their potential as carbonic anhydrase (CA) inhibitors with implications for cancer therapy (Gul et al., 2016). Additionally, benzamide-based compounds have demonstrated significant antiviral activities against bird flu influenza H5N1, suggesting a broad spectrum of bioactivity that could include antitumor effects (Hebishy et al., 2020).
Antiviral and Antimicrobial Applications
Novel benzamide-based aminopyrazoles, including those with pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, have been synthesized and shown to possess significant anti-influenza A virus activity. This highlights the potential of such compounds for the development of new antiviral agents (Hebishy et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The synthesis of polymethoxylated-pyrazoline benzene sulfonamides, which are structurally similar to the compound , has been explored. These compounds were investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Such enzyme inhibitory activity suggests potential therapeutic applications, including the treatment of conditions related to aberrant enzyme activity (Kucukoglu et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations . For instance, TMP has a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
For example, they can inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The Trimethoxyphenyl (TMP) group, which is a part of the structure of 3,4,5-trimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In cellular context, 3,4,5-trimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has shown to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Molecular Mechanism
The molecular mechanism of action of 3,4,5-trimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with various biomolecules. For instance, it has been found to inhibit the polymerization of tubulin, a protein that forms microtubules, which are a component of the cell’s cytoskeleton . It also inhibits the function of Hsp90, a chaperone protein that plays a key role in maintaining the stability and function of other proteins .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-5-7-15(8-6-13)25-21(16-11-30-12-17(16)24-25)23-22(26)14-9-18(27-2)20(29-4)19(10-14)28-3/h5-10H,11-12H2,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFPNCLTKFOLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.